

analyzing N-Lactoyl-Leucine in metabolomics studies

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Compound Focus: N-Lactoyl-Leucine

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Technical Overview: N-Lactoyl-Leucine

Q1: What is N-Lactoyl-Leucine and why is it relevant in bioprocessing and metabolism? N-Lactoyl-Leucine (Lac-Leu) is a modified amino acid formed by the conjugation of leucine with lactic acid [1]. Its key characteristics and relevance are:

- **High Solubility:** It serves as a highly soluble, bioavailable alternative to canonical leucine in concentrated cell culture media, helping to overcome solubility limitations that often challenge fed-batch bioprocesses for producing therapeutic proteins [1].
- **Bioavailability:** Studies on Chinese Hamster Ovary (CHO) cells show that Lac-Leu is cleaved intracellularly by enzymes like cytosolic nonspecific dipeptidase 2 (CNDP2), releasing bioavailable leucine for protein synthesis or metabolic processes [1] [2].
- **Potential Biomarker:** Emerging research indicates that N-Lactoyl amino acids, including Lac-Leu and N-lactoyl phenylalanine (Lac-Phe), may serve as biomarkers for metabolic states. Elevated serum levels are associated with lower responsiveness to aerobic exercise, potentially indicating rapid muscle fatigue [2].

Experimental Protocols & Data Analysis

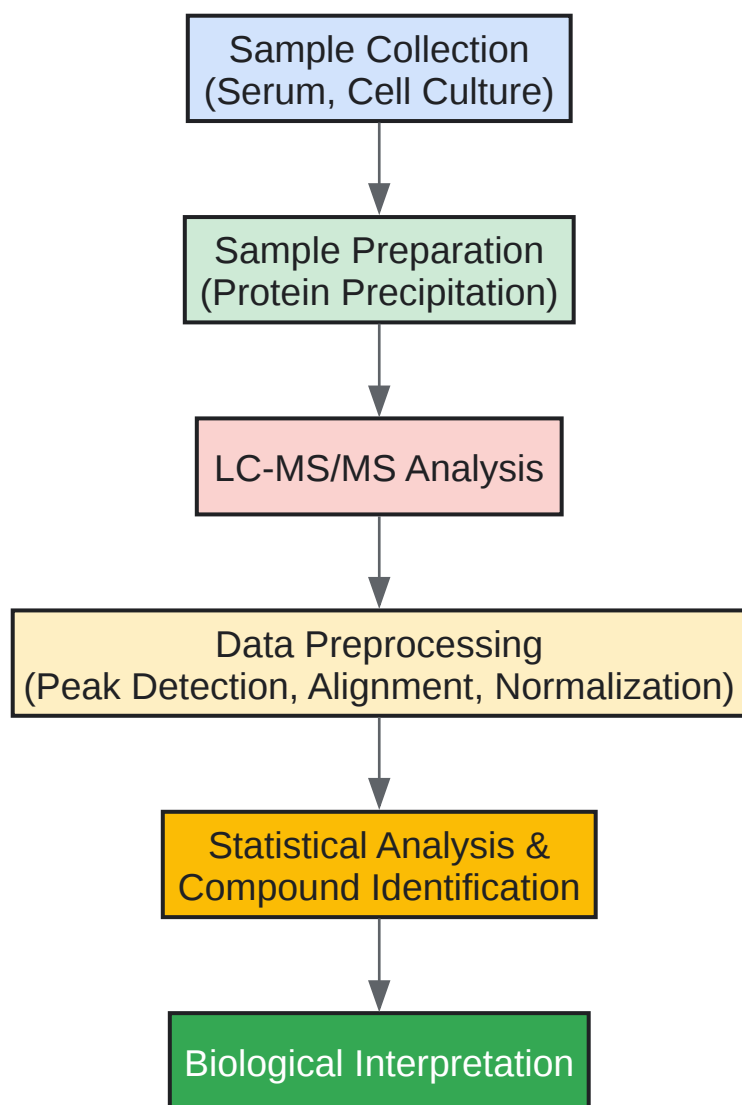
Q2: What is a detailed methodology for quantifying N-Lactoyl-Leucine using LC-MS? The following protocol is adapted from published research [1].

- **Sample Preparation:** Precipitate proteins from cell culture media or serum samples using cold methanol or acetonitrile. Centrifuge and collect the supernatant for analysis.
- **LC-MS Configuration:**
 - **Chromatography:** Use a reversed-phase column (e.g., Xselect HSS T3, 2.1 × 150 mm, 3.5 μm). Maintain the column temperature at 40°C.
 - **Mobile Phase:** Employ a gradient between:
 - **Buffer A:** 20 mM ammonium formate with 0.1% formic acid.
 - **Buffer B:** Methanol.
 - **Gradient Program:** | Time (min) | % Buffer B | | :--- | :--- | | 0 - 2 | 0.1% | | 2 - 4 | 0.1% to 20% | | 4 - 6 | 20% to 30% | | 6 - 8 | 30% to 80% |
 - **Flow Rate:** 300 μL/min.
 - **Mass Spectrometry:** Use electrospray ionization (ESI) in positive or negative mode, depending on optimization. A targeted MS/MS method is recommended for higher sensitivity and specificity.
- **Data Processing:** Integrate chromatographic peaks. Quantify Lac-Leu by comparing the peak area against a calibration curve constructed from authentic standard solutions [1].

Q3: What are the key solubility properties of N-Lactoyl-Leucine? The sodium salt form of **N-Lactoyl-Leucine** offers significantly enhanced solubility, which is critical for formulating concentrated feeds [1]. The table below summarizes its solubility compared to standard leucine.

Property	N-Lactoyl-Leucine (Sodium Salt)	Canonical Leucine
Solubility in Water	Highly soluble; precise value not listed, but allows for concentrated solutions exceeding 125 g/L total nutrients at pH 7.0 [1].	Low solubility, often a limiting factor in concentrated media [1].
Performance in Cell Culture Feed	Enables formulation of highly concentrated feeds (e.g., 230-265 g/L) without precipitation issues [1].	Limits the maximum concentration of cell culture media due to low solubility [1].
Bioavailability	Bioavailable for various CHO cell lines; intracellularly cleaved to release leucine [1].	Directly bioavailable.

Q4: What is the workflow for a metabolomics study involving N-Lactoyl-Leucine? The general metabolomics analysis workflow can be applied to Lac-Leu studies [3]. The diagram below outlines the key stages.



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Troubleshooting Common Issues

Q5: Our LC-MS data for N-Lactoyl-Leucine has high noise or poor peak shape. What should we check?

- **Problem:** Column degradation or contamination.
 - **Solution:** Regularly flush and re-equilibrate your U/HPLC column. Use a guard column to protect the analytical column from matrix effects in biological samples.
- **Problem:** Inefficient ionization or source contamination.
 - **Solution:** Clean the MS ion source according to the manufacturer's guidelines. Optimize ESI parameters (e.g., capillary voltage, source temperature) for Lac-Leu using the pure standard.

- **Problem:** Poor chromatographic separation.
 - **Solution:** Adjust the LC gradient program. A slower gradient ramp around the expected retention time of Lac-Leu can improve separation from co-eluting compounds [1] [3].

Q6: We suspect instability of N-Lactoyl-Leucine in our samples or feed media. How can we assess and improve stability?

- **Assessment:** Prepare quality control (QC) samples at low, mid, and high concentrations. Analyze them repeatedly over the course of your run sequence. An increasing or decreasing trend in the measured response of Lac-Leu indicates instability [3].
- **Stability Improvement:**
 - **Storage:** Keep processed samples in the autosampler at 4°C and store long-term samples at -80°C.
 - **Solution pH:** The stability of Lac-Leu in cell culture feeds was confirmed at pH 7.0 [1]. Avoid storing solutions at extreme pH levels.
 - **Use Stable Isotopes:** If available, use a stable isotope-labeled internal standard (e.g., D₃- or ¹³C-Lac-Leu) to correct for any analyte degradation during analysis [3].

Q7: How do we interpret the biological significance of altered N-Lactoyl-Leucine levels?

- **Context is Key:** The interpretation depends heavily on your experimental model.
 - In a **bioprocess** context, rising levels of Lac-Leu in the media might indicate feed supplementation, while decreasing levels could suggest cellular uptake and cleavage [1].
 - In a **clinical or physiological** context (e.g., an exercise study), elevated serum levels of N-lactoyl amino acids have been associated with lower improvement in aerobic capacity and a lower percentage of slow-twitch muscle fibers [2].
- **Multi-omics Integration:** For deeper insight, integrate your metabolomics data with other data types. For example, measuring the gene expression of **CNDP2**, the enzyme that synthesizes Lac-Leu and other N-lactoyl amino acids, can provide mechanistic support for your findings [2]. Tools like **Metaboverse** can automate the discovery of such complex, multi-omics regulatory patterns [4].

Key Takeaways

- **Primary Application:** **N-Lactoyl-Leucine** is primarily used as a high-solubility source of leucine in concentrated cell culture media for biopharmaceutical production [1].
- **Emerging Role:** It is part of a broader class of N-lactoyl amino acids being investigated as potential biomarkers for metabolic efficiency and muscle physiology [2].
- **Robust Measurement:** It can be reliably quantified using standard LC-MS/MS metabolomics methods with appropriate sample preparation and chromatographic conditions [1] [3].

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